molecular formula C47H52N12O4 B12385670 Topoisomerase I inhibitor 11

Topoisomerase I inhibitor 11

Cat. No.: B12385670
M. Wt: 849.0 g/mol
InChI Key: ZSEQRDBTVLOVPP-MPQUPPDSSA-N
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Description

Topoisomerase I inhibitor 11 is a compound that targets the enzyme topoisomerase I, which is crucial for DNA replication, transcription, and repair. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable tool in cancer treatment, as it can selectively target rapidly dividing cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase I inhibitor 11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary, but it generally includes:

    Formation of the core structure: This involves the construction of the main scaffold of the molecule through a series of organic reactions.

    Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Final coupling reactions: The final steps involve coupling the core structure with other molecular fragments to complete the synthesis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 11 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Topoisomerase I inhibitor 11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA topology and the role of topoisomerase I in DNA replication and repair.

    Biology: Employed in research to understand the cellular mechanisms of DNA damage and repair.

    Medicine: Utilized in cancer research and treatment, particularly in targeting rapidly dividing cancer cells.

    Industry: Applied in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Topoisomerase I inhibitor 11 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, which ultimately results in cell death. The molecular targets and pathways involved include the inhibition of DNA replication and the activation of DNA damage response pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Irinotecan: A widely used topoisomerase I inhibitor in cancer therapy.

    Topotecan: Another topoisomerase I inhibitor used in the treatment of various cancers.

    Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived.

Uniqueness

Topoisomerase I inhibitor 11 is unique in its specific binding affinity and selectivity for topoisomerase I. It may also have distinct pharmacokinetic properties and a different spectrum of activity compared to other similar compounds.

Properties

Molecular Formula

C47H52N12O4

Molecular Weight

849.0 g/mol

IUPAC Name

1-[2-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]prop-2-enyl]-5-[[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]pyridin-2-one

InChI

InChI=1S/C47H52N12O4/c1-3-33-26-52-59-39(24-40(53-45(33)59)57-22-8-7-10-35(57)20-23-60)49-25-32-14-19-41(61)56(28-32)27-31(2)47(62)55-21-9-11-36(29-55)58-46-42(44(48)50-30-51-46)43(54-58)34-15-17-38(18-16-34)63-37-12-5-4-6-13-37/h4-6,12-19,24,26,28,30,35-36,49,60H,2-3,7-11,20-23,25,27,29H2,1H3,(H2,48,50,51)/t35-,36+/m0/s1

InChI Key

ZSEQRDBTVLOVPP-MPQUPPDSSA-N

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=CN(C(=O)C=C3)CC(=C)C(=O)N4CCC[C@H](C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)N9CCCC[C@H]9CCO

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=CN(C(=O)C=C3)CC(=C)C(=O)N4CCCC(C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)N9CCCCC9CCO

Origin of Product

United States

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